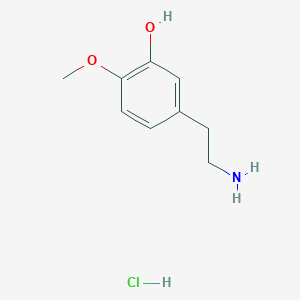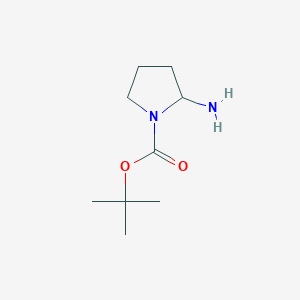
3-Hydroxy-4-methoxyphenethylamine hydrochloride
Overview
Description
3-Hydroxy-4-methoxyphenethylamine hydrochloride, also known as 4-Methoxytyramine hydrochloride or 4-O-Methyldopamine hydrochloride, is a chemical compound with the molecular formula C9H13NO2 · HCl and a molecular weight of 203.67 g/mol . It is a derivative of dopamine, an important neurotransmitter in the human body .
Mechanism of Action
Target of Action
3-Hydroxy-4-methoxyphenethylamine hydrochloride, also known as 5-(2-aminoethyl)-2-methoxyphenol hydrochloride, is a metabolite of the catecholamine dopamine . It is formed from dopamine by the enzyme catechol-O-methyltransferase (COMT) . Therefore, its primary targets are likely to be the same as those of dopamine, which include α and β-adrenergic receptors .
Mode of Action
The compound interacts with its targets, the α and β-adrenergic receptors, in a similar manner to dopamine . .
Biochemical Pathways
The compound is involved in the dopamine metabolic pathway. It is formed from dopamine by the action of the enzyme COMT . This enzyme catalyzes the transfer of a methyl group from S-adenosylmethionine to dopamine, producing S-adenosylhomocysteine and 3-Hydroxy-4-methoxyphenethylamine .
Result of Action
This compound has been shown to decrease the viability of SH-SY5Y cells at a concentration of 200 µM . It also induces tachycardia and increases blood pressure in normotensive or DOCA-salt hypertensive rats when administered at a dose of 1 mg/kg . At a dose of 100 mg/kg, it induces tremors and rigidity in mice .
Biochemical Analysis
Biochemical Properties
3-Hydroxy-4-methoxyphenethylamine hydrochloride plays a role in biochemical reactions, particularly in enzymatic N-methylation reactions in various tissues . It interacts with enzymes such as COMT, which is involved in its formation from dopamine .
Cellular Effects
The compound influences cell function by interacting with dopamine receptors DRD1, DRD2, DRD3, DRD4, and DRD5
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, particularly dopamine receptors. It may also influence enzyme activity, such as the inhibition or activation of COMT, and induce changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At high doses, it has been observed to induce tremors and rigidity in mice
Metabolic Pathways
This compound is involved in metabolic pathways related to dopamine metabolism. It interacts with enzymes such as COMT and may affect metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-methoxyphenethylamine hydrochloride typically involves the methylation of dopamine. One common method is the use of catechol-O-methyltransferase (COMT) to catalyze the methylation of dopamine, resulting in the formation of 3-Hydroxy-4-methoxyphenethylamine . The reaction conditions often include the presence of a methyl donor such as S-adenosylmethionine (SAM) and a suitable buffer to maintain the pH.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the process likely involves large-scale enzymatic methylation reactions similar to those used in laboratory synthesis, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-4-methoxyphenethylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form the corresponding amine.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl and methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as halides and amines can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenethylamines depending on the nucleophile used.
Scientific Research Applications
3-Hydroxy-4-methoxyphenethylamine hydrochloride has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Dopamine: A neurotransmitter with similar structure but lacks the methoxy group.
Norepinephrine: Another neurotransmitter with a similar structure but with an additional hydroxyl group.
Epinephrine: Similar to norepinephrine but with a methyl group on the nitrogen atom.
Uniqueness
3-Hydroxy-4-methoxyphenethylamine hydrochloride is unique due to its methoxy group, which influences its metabolic pathway and interaction with enzymes such as COMT. This structural difference results in distinct pharmacological properties compared to other catecholamines .
Properties
IUPAC Name |
5-(2-aminoethyl)-2-methoxyphenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2.ClH/c1-12-9-3-2-7(4-5-10)6-8(9)11;/h2-3,6,11H,4-5,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAAFITWSSODFMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
3213-30-7 (Parent) | |
| Record name | 4-O-Methyldopamine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000645330 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30983059 | |
| Record name | 5-(2-Aminoethyl)-2-methoxyphenol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30983059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>30.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID46500382 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
645-33-0 | |
| Record name | 3-Hydroxy-4-methoxyphenethylamine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=645-33-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-O-Methyldopamine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000645330 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 645-33-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131752 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-(2-Aminoethyl)-2-methoxyphenol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30983059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-aminoethyl)guaiacol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.399 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-O-METHYLDOPAMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5CP13H7TI9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![8-Methoxy-3,7-dimethyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,10(1H)-trione](/img/structure/B53694.png)

